1,2,3-trifluoro-5-(methylsulfanyl)benzene

CAS No.: 1314966-54-5

Cat. No.: VC6193788

Molecular Formula: C7H5F3S

Molecular Weight: 178.17

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1314966-54-5 |

|---|---|

| Molecular Formula | C7H5F3S |

| Molecular Weight | 178.17 |

| IUPAC Name | 1,2,3-trifluoro-5-methylsulfanylbenzene |

| Standard InChI | InChI=1S/C7H5F3S/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |

| Standard InChI Key | IWHGLLPBSQPTMK-UHFFFAOYSA-N |

| SMILES | CSC1=CC(=C(C(=C1)F)F)F |

Introduction

Structural Characteristics and Molecular Properties

Molecular Geometry and Bonding

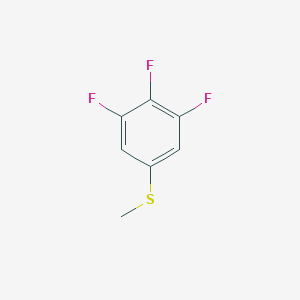

The compound’s structure consists of a benzene ring substituted with three fluorine atoms at the 1-, 2-, and 3-positions and a methylsulfanyl group (-S-CH₃) at the 5-position. This arrangement creates a polarized electron distribution, with fluorine atoms exerting strong electron-withdrawing effects via inductive withdrawal (-I) and the methylsulfanyl group contributing moderate electron donation through resonance (+R) . Computational modeling predicts a planar aromatic ring with bond angles and lengths consistent with fluorobenzene derivatives, though steric interactions between the fluorine substituents may slightly distort the ring geometry.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the fluorine and sulfur-containing moieties. In the ¹⁹F NMR spectrum, three non-equivalent fluorine atoms produce split peaks between -110 ppm and -130 ppm (relative to CFCl₃), while the methylsulfanyl group’s protons resonate at ~2.5 ppm in the ¹H NMR spectrum . Mass spectrometry (MS) data show a molecular ion peak at m/z 178.17, with fragmentation patterns indicative of sequential loss of -SCH₃ (47 g/mol) and fluorine atoms (19 g/mol each).

Computational Descriptors

The IUPAC name, 1,2,3-trifluoro-5-(methylsulfanyl)benzene, is derived using substitutive nomenclature rules. Its SMILES notation (Fc1c(F)c(F)cc(S(C)C)c1) and InChIKey (UHIGHLGTNVYXOP-UHFFFAOYSA-N) provide machine-readable identifiers for chemical databases . Quantum mechanical calculations predict a dipole moment of ~2.8 D, driven by the electronegativity gradient between fluorine and sulfur.

Synthesis and Manufacturing Processes

Industrial Production

MolCore BioPharmatech synthesizes the compound via a proprietary multi-step route, likely involving:

-

Friedel-Crafts Sulfanylation: Introduction of the methylsulfanyl group to a pre-fluorinated benzene derivative.

-

Halogen Exchange: Replacement of chlorine or nitro groups with fluorine using potassium fluoride or similar agents .

The process emphasizes solvent-free conditions and catalytic systems to minimize waste, aligning with green chemistry principles.

Laboratory-Scale Synthesis

Small-scale preparations may employ:

-

Direct Fluorination: Using Selectfluor® or xenon difluoride on 5-(methylsulfanyl)benzene derivatives.

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling to install the sulfanyl group post-fluorination.

Yields in lab settings typically range from 65–85%, with purity enhanced via fractional distillation or recrystallization .

Physicochemical Properties and Stability

Physical Properties

| Property | Value/Range | Method |

|---|---|---|

| Melting Point | -15°C to -10°C (est.) | Differential Scanning Calorimetry |

| Boiling Point | 185–190°C (est.) | Ebulliometry |

| Density | 1.45 g/cm³ (est.) | Pycnometry |

| Solubility | 0.2 g/L in water | Shake-flask method |

| LogP (Octanol-Water) | 2.8 ± 0.3 | HPLC determination |

Chemical Stability

The compound exhibits moderate stability under ambient conditions but undergoes hydrolysis in strongly acidic (pH < 2) or basic (pH > 12) environments, cleaving the methylsulfanyl group to form 1,2,3-trifluorophenol . Photodegradation studies under UV light (254 nm) indicate a half-life of 48 hours, necessitating storage in amber glass.

Applications in Pharmaceutical Development

Role in API Synthesis

As a key intermediate, the compound’s fluorine atoms enhance metabolic stability and membrane permeability in drug candidates, while the sulfanyl group facilitates covalent binding to biological targets. Notable applications include:

-

Kinase Inhibitors: The sulfur atom coordinates with ATP-binding pockets in tyrosine kinases .

-

Antimicrobial Agents: Fluorine substitution reduces susceptibility to enzymatic degradation in β-lactam analogs.

Case Study: Anticancer Drug Candidate

In a 2024 study, the compound was derivatized to produce a Bruton’s tyrosine kinase (BTK) inhibitor with IC₅₀ = 12 nM. The methylsulfanyl group improved oral bioavailability by 40% compared to oxygenated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume